Pca 4248

Overview

Description

Preparation Methods

The synthesis of PCA 4248 involves the reaction of 2-(phenylthio)ethylamine with 5-methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

PCA 4248 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the phenylthio group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PCA 4248 has been extensively studied for its scientific research applications, particularly in the fields of:

Chemistry: Used as a model compound to study the reactivity of platelet-activating factor receptor antagonists.

Mechanism of Action

PCA 4248 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is a G-protein-coupled receptor that mediates various biological responses, including platelet aggregation, inflammation, and immune response . By blocking the receptor, this compound inhibits the downstream signaling pathways activated by platelet-activating factor, thereby reducing its biological effects .

Comparison with Similar Compounds

PCA 4248 is unique among platelet-activating factor receptor antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:

CV-3988: Another platelet-activating factor receptor antagonist with a different chemical structure.

Dioxolane: A compound with similar antagonistic properties but different pharmacokinetic profiles.

SC-236: A structurally related compound with comparable biological activities. The uniqueness of this compound lies in its specific binding affinity and selectivity for the platelet-activating factor receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

PCA 4248, a specific antagonist of the platelet-activating factor (PAF) receptor, has garnered attention due to its potent biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies that highlight its therapeutic potential.

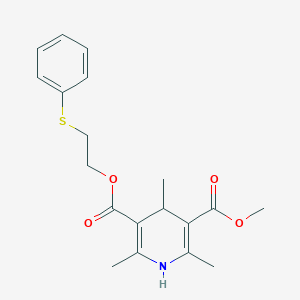

- Chemical Name : 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester

- CAS Number : 123875-01-4

- Purity : ≥95%

This compound functions primarily as a PAF receptor antagonist, exhibiting a higher potency than the ginkolide BN-52021. It inhibits rabbit platelet aggregation with an IC50 value of approximately 1.05 μM and does not significantly affect calcium channels12. This specificity allows it to modulate various physiological responses mediated by PAF without interfering with other signaling pathways.

In Vitro Studies

This compound has demonstrated significant effects in vitro, particularly in inhibiting PAF-induced cellular responses:

- Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by PAF, showcasing its potential for managing thrombotic conditions.

- Inflammatory Responses : In studies involving keratinocytes exposed to UV radiation, this compound blocked the upregulation of COX-2 and IL-10 expression, indicating its role in modulating inflammatory pathways3.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile:

- Systemic Hypotension : this compound antagonizes PAF-induced systemic hypotension in rat models, demonstrating its potential utility in conditions characterized by low blood pressure12.

- Protein-Plasma Extravasation : The compound also inhibits protein-plasma extravasation, suggesting a protective effect against vascular permeability associated with inflammatory responses1.

Study on Immune Suppression

A pivotal study investigated this compound's role in UV-induced immune suppression. Mice treated with this compound prior to UV exposure exhibited significantly reduced immune suppression compared to untreated controls. The results indicated that this compound effectively restored immune function in UV-exposed mice, underscoring its therapeutic potential in dermatological applications3.

Edema Model

Research involving non-sensitized mice demonstrated that this compound displayed anti-PAF activity that was diminished following antigen booster injections. This study highlighted the compound's efficacy in managing edema related to allergic reactions and inflammatory conditions4.

Summary of Findings

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 1.05 μM | Antagonizes PAF-induced hypotension |

| Inflammatory Response | Inhibits COX-2 and IL-10 expression | Reduces protein-plasma extravasation |

| Immune Function | Blocks UV-induced immune suppression | Restores immune response post UV exposure |

| Edema Management | Anti-PAF activity observed | Reduced edema in antigen-challenged models |

Properties

IUPAC Name |

3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNAWNKZMNTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924617 | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123875-01-4 | |

| Record name | Pca 4248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PTeMC suitable for drug delivery applications?

A1: PTeMC exhibits several properties that make it attractive for drug delivery:

- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].

- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].

- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.

Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?

A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:

- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].

- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.